
Isolinderalactone
Overview
Description
Isolinderalactone is a sesquiterpene lactone compound isolated from the root extracts of Lindera aggregata, a plant commonly used in traditional medicine. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-proliferative, and anti-metastatic properties .
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of novel compounds.
Biology: Investigated for its role in modulating cellular processes and signaling pathways.
Medicine: Exhibits anti-cancer properties by inducing apoptosis, autophagy, and cell cycle arrest in various cancer cell lines
Industry: Potential applications in the development of anti-cancer drugs and anti-inflammatory agents.
Mechanism of Action
Target of Action
Isolinderalactone has been found to interact with several targets, including IKKα/β , Keap1 , and VEGFR2 . These targets play crucial roles in inflammation and cancer progression. For instance, IKKα/β is involved in the NF-κB pathway, which regulates immune response and cell survival . Keap1 is a regulator of the Nrf2 antioxidant response pathway , and VEGFR2 is a key receptor in angiogenesis .
Mode of Action
This compound interacts with its targets to induce changes in cellular processes. It has been found to covalently interact with IKKα/β and Keap1, contributing to its anti-inflammatory action . It also inhibits the activation of endothelial VEGFR2, suppressing the growth and angiogenic activity of glioblastoma cells .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB pathway and activates the Nrf2 pathway in macrophages . It also induces cell death via mitochondrial superoxide (mtSO) and JAK-STAT3-mediated pathways in human ovarian cancer cells . In colorectal cancer cells, it induces apoptosis, autophagy, cell cycle arrest, and MAPK activation through ROS-mediated signaling .
Result of Action
This compound’s interaction with its targets and pathways results in significant cellular effects. It suppresses proliferation and induces cell cycle G2/M arrest in cancer cells . It also induces mitochondria-associated apoptosis and autophagy . Furthermore, it increases the accumulation of reactive oxygen species (ROS) and activates the MAPK pathway .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the presence of ROS scavengers like N-acetyl cysteine (NAC) can inhibit this compound toxicity and reverse its induced apoptosis, cell cycle arrest, autophagy, and ERK activation . This suggests that the cellular redox environment can significantly influence the efficacy of this compound.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Isolinderalactone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the IL-6/STAT3 signaling pathway, which is pivotal in inflammatory responses and cancer progression . Additionally, this compound induces apoptosis and autophagy in colorectal cancer cells by modulating the expression of cyclin B, p-cdc2, p-cdc25c, and p21 .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In colorectal cancer cells, this compound induces G2/M phase arrest, apoptosis, and autophagy. It achieves this by up-regulating the expression of cleaved-caspase-9 and -3 and increasing the levels of LC3B . Furthermore, this compound influences cell signaling pathways, such as the MAPK pathway, and enhances the accumulation of reactive oxygen species (ROS) .
Molecular Mechanism
The molecular mechanism of this compound involves several intricate processes. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the IL-6/STAT3 signaling pathway, thereby reducing inflammation and cancer cell proliferation . Additionally, this compound induces apoptosis through the mitochondrial pathway by up-regulating cleaved-caspase-9 and -3 . It also activates the MAPK pathway via ROS-mediated signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound has been observed to be stable and effective in inhibiting the IL-6/STAT3 pathway over extended periods . Long-term studies have shown that this compound maintains its ability to induce apoptosis and autophagy in cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits protective effects against liver injury induced by oxaliplatin . Higher doses may lead to toxic or adverse effects, which necessitates careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cyclin B, p-cdc2, and p-cdc25c, influencing cell cycle regulation . Additionally, this compound affects metabolic flux and metabolite levels by modulating the MAPK pathway and ROS accumulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, thereby affecting its biological activity
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isolinderalactone can be synthesized through various organic synthesis methods. One common approach involves the extraction of the compound from the root extracts of Lindera aggregata using solvents like ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Lindera aggregata roots. The roots are dried, ground, and extracted using solvents. The extract is then purified using techniques such as column chromatography and crystallization to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Isolinderalactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with altered biological activities.
Reduction: Reduced forms with modified chemical properties.
Substitution: Substituted derivatives with potential new applications.
Comparison with Similar Compounds
Isolinderalactone is unique due to its specific biological activities and molecular targets. Similar compounds include:
Linderalactone: Another sesquiterpene lactone with similar anti-inflammatory properties.
Costunolide: A sesquiterpene lactone known for its anti-cancer activities.
Parthenolide: A sesquiterpene lactone with anti-inflammatory and anti-cancer properties.
This compound stands out due to its ability to induce apoptosis, autophagy, and cell cycle arrest through ROS-mediated signaling pathways, making it a promising candidate for further research and development in medicine and industry .
Properties
IUPAC Name |
(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZIFOKTSURLNL-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


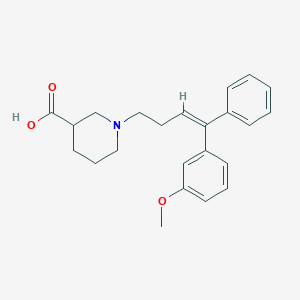

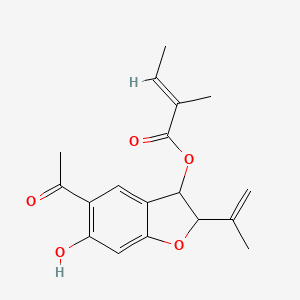

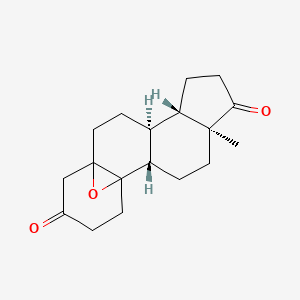
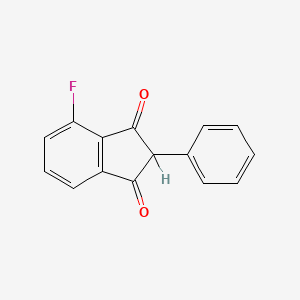
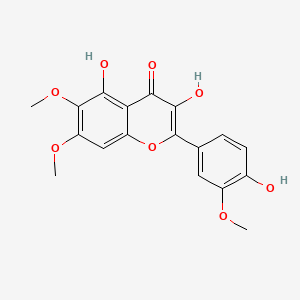
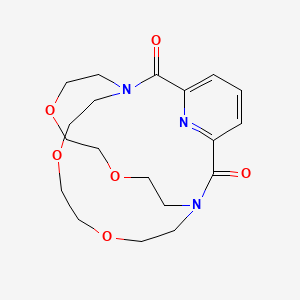
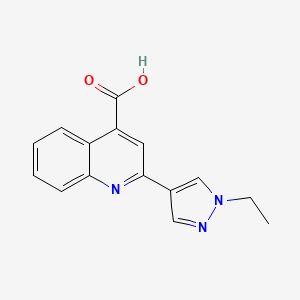
![(18E)-1,14-dihydroxy-12-[(E)-1-(4-hydroxy-3-methoxycyclohexyl)prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1236911.png)
![(5S,6S,9R,13R,16S)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B1236914.png)
![2-[3-[(3R,3'R,4'S,6'R,8'S,8'aS)-6'-[2-(2-hydroxyethoxy)phenyl]-1',2-dioxo-8'-[oxo-(prop-2-enylamino)methyl]-3',4'-diphenyl-5-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]yl]prop-2-ynyl]propanedioic acid dimethyl ester](/img/structure/B1236917.png)


